molecular formula C13H21NO2 B6216719 rac-tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate CAS No. 2742623-90-9

rac-tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate

Cat. No.: B6216719
CAS No.: 2742623-90-9
M. Wt: 223.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.

    Introduction of the Azatricyclic Moiety: The azatricyclic structure is introduced via a nucleophilic substitution reaction, where an amine group is incorporated into the tricyclic core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow systems for esterification to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The azatricyclic structure allows for various substitution reactions, particularly nucleophilic substitutions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols.

    Substitution: Formation of various substituted azatricyclic derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, rac-tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its tricyclic structure can mimic natural substrates, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This is often achieved through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate: A similar compound with a different substituent at the ester group.

    tert-Butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxamide: An amide derivative of the compound.

Uniqueness

rac-tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-8-carboxylate is unique due to its specific tricyclic structure and the presence of the tert-butyl ester group. This combination of features provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

2742623-90-9

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.